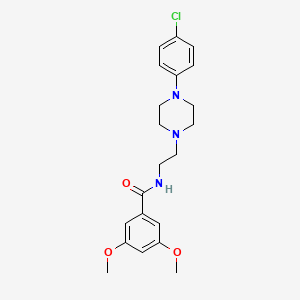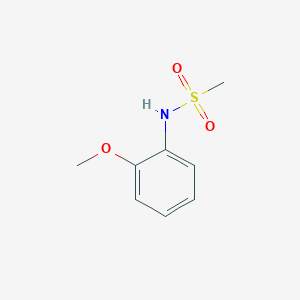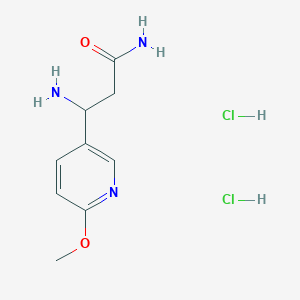![molecular formula C6H12O2 B2420989 [(2S,3R)-3-Methyloxolan-2-yl]methanol CAS No. 18689-91-3](/img/structure/B2420989.png)
[(2S,3R)-3-Methyloxolan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(2S,3R)-3-Methyloxolan-2-yl]methanol” is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 . It is also known by its IUPAC name, (2S,3R)-3-methyltetrahydrofuran-2-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12O2/c1-5-2-3-8-6(5)4-7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 . This indicates that the compound has a tetrahydrofuran ring with a methanol group attached.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
[(2S,3R)-3-Methyloxolan-2-yl]methanol has been evaluated in the context of asymmetric synthesis. For example, it was used as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, where its bidentate chelation-controlled alkylation of glycolate enolate was explored (Jung, Ho, & Kim, 2000).
Catalysis and Chemical Reactions
The compound has been part of studies focusing on catalysis and various chemical reactions. Investigations have been conducted on the condensation of glycerol with different aldehydes and ketones, where compounds like [(2S,3R)-3-Methyloxolan-2-yl]methanol were formed and evaluated under different catalytic conditions (Deutsch, Martin, & Lieske, 2007). Moreover, in the domain of green chemistry, this compound has been part of the discussions around novel synthetic methods for various organics (Hu & Shan, 2020).
Methanol as a C1 Synthon and Hydrogen Source
There's significant interest in the utilization of methanol, related to [(2S,3R)-3-Methyloxolan-2-yl]methanol, as a C1 synthon and hydrogen source in organic synthesis and energy technologies. Research has delved into the use of methanol for N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting its synthetic value and potential in creating pharmaceutical agents (Sarki et al., 2021).
Mass Spectrometry and Chemical Characterization
The compound's stereochemical forms have been the subject of mass spectrometric studies under atmospheric pressure ionization conditions. These studies provide insights into the characterization of stereochemical forms of similar compounds, contributing to the understanding of their chemical properties and reactions (Cristoni, Cativiela, Jiménez, & Traldi, 2000).
Methanol for CO2 Reduction and Energy Storage
The conversion of CO2 to methanol is seen as a promising method for CO2 emissions reduction. Methanol, including derivatives like [(2S,3R)-3-Methyloxolan-2-yl]methanol, is discussed for its applications as an energy carrier for hydrogen storage and conservation, due to its role in methanol synthesis, which is a major consumer of hydrogen (Dalena et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with this compound are H227, H315, H319, and H335 . These indicate that the compound is combustible, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
[(2S,3R)-3-methyloxolan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-2-3-8-6(5)4-7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPETMQLDMANN-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2420908.png)


![4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2420912.png)



![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2420918.png)

![N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2420925.png)
![(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2420926.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine](/img/structure/B2420927.png)
